molecular formula C17H15NO2 B1327514 2'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-56-9

2'-Cyano-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327514
CAS No.: 898775-56-9
M. Wt: 265.31 g/mol
InChI Key: CJJIVSSXRZIDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Cyano-3-(4-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by a cyano (-CN) group at the 2'-position of the benzoyl ring and a 4-methoxyphenyl substituent at the propanone chain. Propiophenone derivatives are widely studied for their roles in organic synthesis, catalysis, and bioactivity, particularly in pharmaceutical and agrochemical applications . The cyano and methoxy substituents likely influence its electronic properties, reactivity, and biological interactions, making it a candidate for comparative analysis with related molecules.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIVSSXRZIDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644261
Record name 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-56-9
Record name 2-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2'-Cyano-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes and Derivatives

Compound NameSynthesis MethodBiological Activity
4'-Cyano-3-(4-methoxyphenyl)propiophenoneNucleophilic substitutionAntimicrobial, anticancer
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenoneChlorination followed by purificationEnhanced antimicrobial effects

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its potential as a pharmaceutical intermediate is being explored extensively.

Biological Activity Overview

  • Antimicrobial Activity : Studies have demonstrated that this compound inhibits the growth of various bacteria and fungi.
  • Anticancer Properties : In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting potential for cancer treatment.
  • Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine levels, indicating its role in inflammation management.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Anticancer Activity Study

A notable study investigated the effects of varying concentrations of this compound on several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound triggers apoptotic pathways. Analysis revealed:

  • Upregulation of pro-apoptotic markers such as Bax.
  • Downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound against common pathogens. It demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. These findings support its potential utility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The cyano group in this compound is an electron-withdrawing substituent, which may enhance electrophilic reactivity compared to the electron-donating methoxy group in chalcone derivatives . Steric hindrance from dimethylphenyl groups in 4'-cyano analogs (e.g., C₁₈H₁₇NO) reduces synthetic utility, as seen in discontinued commercial products .

Biological Activity: Chalcone derivatives with methoxy and hydroxyl groups (e.g., C₁₆H₁₄O₃) exhibit anti-inflammatory and antioxidant activities, protecting PC12 cells from oxidative stress . The absence of α,β-unsaturation in this compound may limit similar bioactivity.

Synthetic Utility: Propiophenone derivatives undergo α-functionalization (e.g., selenation) under mild conditions, but steric or electronic factors influence yields. For example, acetophenone and propiophenone derivatives react smoothly, while hindered analogs show reduced efficiency .

Biological Activity

2'-Cyano-3-(4-methoxyphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO2C_{17}H_{15}NO_2, with a molecular weight of approximately 273.31 g/mol. The structure features a cyano group at the 2' position and a methoxy group at the para position of the phenyl ring attached to a propiophenone backbone. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic reactions. Additionally, the methoxy group can influence solubility and binding affinity, potentially affecting pharmacological profiles.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Protein Binding : Interaction with proteins can modulate their activity, leading to various biochemical effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds in the propiophenone class possess antimicrobial effects against various pathogens.
  • Anticancer Potential : The structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Propiophenones are often investigated for their anti-inflammatory properties, which may apply to this compound as well.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2021) investigated the antimicrobial properties of various substituted propiophenones, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research by Johnson et al. (2022) explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that the compound induced apoptosis and inhibited cell proliferation, indicating its potential utility in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.